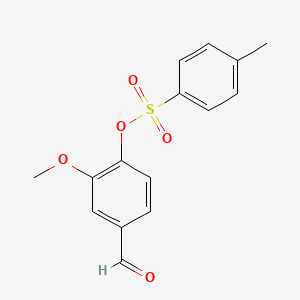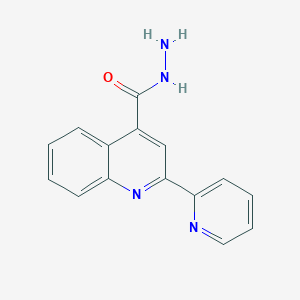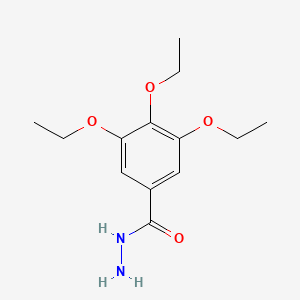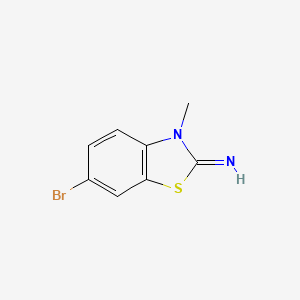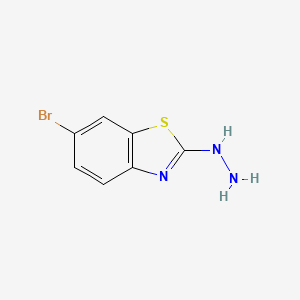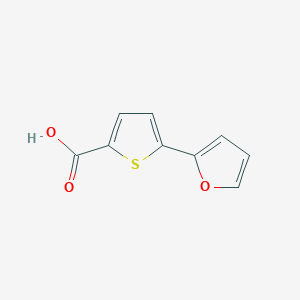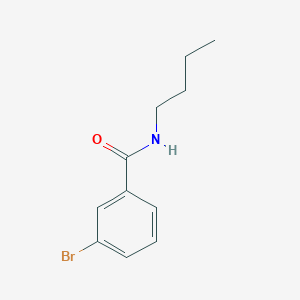
(R)-N-Boc-3-Bromo-beta-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Boc-3-Bromo-beta-phenylalanine is a chiral amino acid derivative. It is characterized by the presence of a bromine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
®-N-Boc-3-Bromo-beta-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of novel materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-Bromo-beta-phenylalanine typically involves the bromination of ®-N-Boc-beta-phenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the beta position.
Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-3-Bromo-beta-phenylalanine may involve large-scale bromination reactions using automated reactors. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: ®-N-Boc-3-Bromo-beta-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of brominated phenylalanine derivatives with altered oxidation states.
作用機序
The mechanism of action of ®-N-Boc-3-Bromo-beta-phenylalanine involves its interaction with various molecular targets. The bromine atom at the beta position can participate in electrophilic interactions, while the Boc protecting group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include nucleophilic substitution and potential interactions with biological macromolecules.
類似化合物との比較
- ®-N-Boc-beta-phenylalanine
- (S)-N-Boc-3-Bromo-beta-phenylalanine
- ®-N-Boc-3-Chloro-beta-phenylalanine
Comparison:
Structural Differences: The presence of different halogen atoms (bromine vs. chlorine) or stereochemistry (R vs. S) can significantly impact the compound’s reactivity and biological activity.
Reactivity: ®-N-Boc-3-Bromo-beta-phenylalanine is unique due to the bromine atom, which is more reactive in substitution reactions compared to chlorine.
Applications: The specific structural features of ®-N-Boc-3-Bromo-beta-phenylalanine make it particularly useful in certain synthetic and medicinal applications where other similar compounds may not be as effective.
特性
IUPAC Name |
(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRIGRZLZNTLR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375872 |
Source


|
| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-16-3 |
Source


|
| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

